molecular formula C16H19N3O2S B7189796 N-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-phenylmorpholine-4-carboxamide

N-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-phenylmorpholine-4-carboxamide

Cat. No.: B7189796
M. Wt: 317.4 g/mol
InChI Key: NWRQBZKZHPOBIG-UHFFFAOYSA-N
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Description

N-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-phenylmorpholine-4-carboxamide is a complex organic compound that features a thiazole ring, a morpholine ring, and a phenyl group. Thiazole rings are known for their aromaticity and biological activity, making them a significant scaffold in medicinal chemistry .

Properties

IUPAC Name

N-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-phenylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-12-17-9-14(22-12)10-18-16(20)19-7-8-21-11-15(19)13-5-3-2-4-6-13/h2-6,9,15H,7-8,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRQBZKZHPOBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CNC(=O)N2CCOCC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-phenylmorpholine-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The morpholine ring can be introduced via nucleophilic substitution reactions, and the final product is obtained through amide bond formation using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Solvent selection, temperature control, and purification methods are crucial factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-phenylmorpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidines .

Scientific Research Applications

N-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-phenylmorpholine-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-phenylmorpholine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-phenylmorpholine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

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